molecular formula C15H18ClN3O4S B10952453 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide CAS No. 1005565-99-0

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide

Cat. No.: B10952453
CAS No.: 1005565-99-0
M. Wt: 371.8 g/mol
InChI Key: WMNCXMPZJGSFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chloro and methyl group, and a phenyl ring substituted with an ethylsulfonyl and hydroxy group, connected via a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using specific halogenating and alkylating agents.

    Formation of the Phenyl Ring: The phenyl ring with ethylsulfonyl and hydroxy groups can be synthesized separately through sulfonation and hydroxylation reactions.

    Coupling Reaction: The final step involves coupling the pyrazole and phenyl rings via a propanamide linkage using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups can yield amines.

Scientific Research Applications

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

1005565-99-0

Molecular Formula

C15H18ClN3O4S

Molecular Weight

371.8 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)propanamide

InChI

InChI=1S/C15H18ClN3O4S/c1-3-24(22,23)11-4-5-14(20)13(8-11)18-15(21)6-7-19-10(2)12(16)9-17-19/h4-5,8-9,20H,3,6-7H2,1-2H3,(H,18,21)

InChI Key

WMNCXMPZJGSFKJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CCN2C(=C(C=N2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.